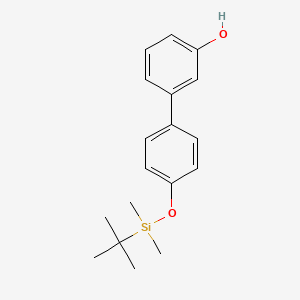![molecular formula C10H18F6O6S2Sn B13718241 [Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate](/img/structure/B13718241.png)
[Dibutyl(trifluoromethylsulfonyloxy)stannyl] tris(fluoranyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyltin Bis(trifluoromethanesulfonate) is an organotin compound with the molecular formula C10H18F6O6S2Sn. It is known for its applications in organic synthesis and catalysis. The compound is characterized by the presence of two butyl groups attached to a tin atom, which is further bonded to two trifluoromethanesulfonate groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyltin Bis(trifluoromethanesulfonate) can be synthesized through the reaction of dibutyltin oxide with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
Industrial production of Dibutyltin Bis(trifluoromethanesulfonate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert gas to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyltin Bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate groups are replaced by other nucleophiles.
Oxidation and Reduction: The tin center can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with Dibutyltin Bis(trifluoromethanesulfonate) include nucleophiles such as amines and alcohols. Reactions are typically carried out in solvents like methanol or acetonitrile under mild conditions .
Major Products Formed
The major products formed from reactions involving Dibutyltin Bis(trifluoromethanesulfonate) depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield alkyl trifluoromethanesulfonates .
Wissenschaftliche Forschungsanwendungen
Dibutyltin Bis(trifluoromethanesulfonate) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Dibutyltin Bis(trifluoromethanesulfonate) involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, it interacts with molecular targets such as enzymes, disrupting their normal function and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin Dichloride: Another organotin compound with similar catalytic properties but different reactivity due to the presence of chloride groups.
Dibutyltin Diacetate: Used in similar applications but with acetate groups instead of trifluoromethanesulfonate groups.
Uniqueness
Dibutyltin Bis(trifluoromethanesulfonate) is unique due to its high reactivity and stability under mild conditions. The presence of trifluoromethanesulfonate groups enhances its solubility and reactivity compared to other dibutyltin compounds .
Eigenschaften
Molekularformel |
C10H18F6O6S2Sn |
|---|---|
Molekulargewicht |
531.1 g/mol |
IUPAC-Name |
[dibutyl(trifluoromethylsulfonyloxy)stannyl] trifluoromethanesulfonate |
InChI |
InChI=1S/2C4H9.2CHF3O3S.Sn/c2*1-3-4-2;2*2-1(3,4)8(5,6)7;/h2*1,3-4H2,2H3;2*(H,5,6,7);/q;;;;+2/p-2 |
InChI-Schlüssel |
DBIMSKIDWWYXJV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
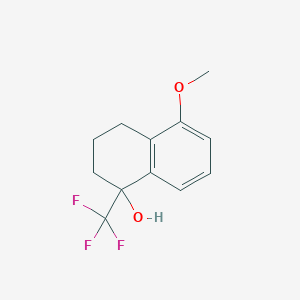
![Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
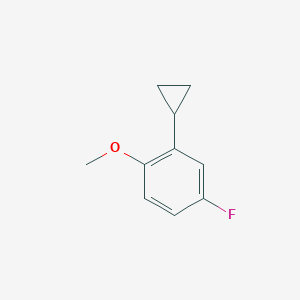

![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
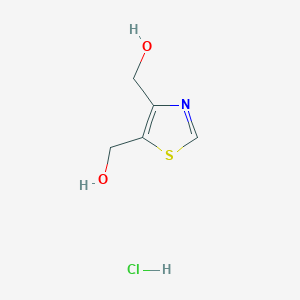
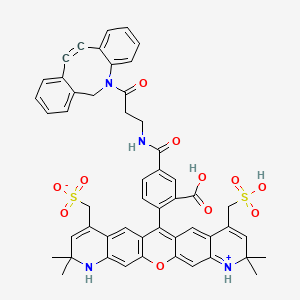

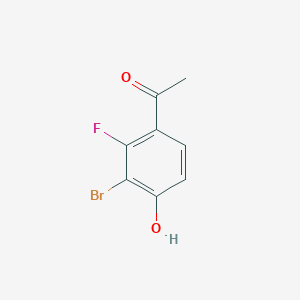
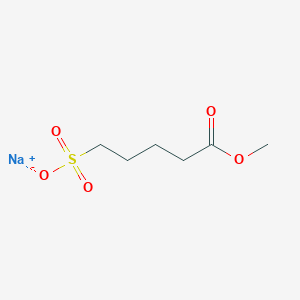

![3-[6-(tert-Butyl)-2-benzimidazolyl]aniline](/img/structure/B13718250.png)
